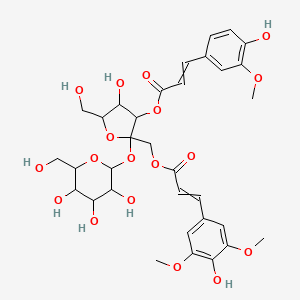

3-Feruloyl-1-Sinapoyl sucrose

Description

Properties

IUPAC Name |

[4-hydroxy-2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxymethyl]-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGNBKKPEPCPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of 3-Feruloyl-1-Sinapoyl Sucrose in Plants: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3-Feruloyl-1-Sinapoyl sucrose, a specialized plant metabolite. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the precursor pathways, key enzymatic reactions, and the analytical methodologies required to investigate this complex molecule. While the precise enzymatic machinery for the synthesis of this specific mixed di-ester of sucrose remains to be fully elucidated, this guide offers a robust theoretical framework and actionable experimental protocols to advance its study.

Introduction: The Significance of Hydroxycinnamate-Sucrose Esters

Hydroxycinnamic acids (HCAs), such as ferulic acid and sinapic acid, are a major class of plant phenolic compounds derived from the phenylpropanoid pathway. When esterified to sucrose, they form a diverse group of metabolites with significant biological activities. These activities include roles in plant defense against pathogens and herbivores, UV protection, and potential pharmacological properties. 3-Feruloyl-1-Sinapoyl sucrose, a known glycoside, is of particular interest due to the combined presence of two distinct HCAs on a central sucrose scaffold. Understanding its biosynthesis is key to unlocking its potential for metabolic engineering and drug development.

Foundational Pathways: Supplying the Building Blocks

The biosynthesis of 3-Feruloyl-1-Sinapoyl sucrose is contingent on two primary metabolic pathways that provide the necessary precursors: the Phenylpropanoid Pathway, which synthesizes the acyl donors, and the Sucrose Biosynthesis Pathway, which provides the acyl acceptor.

The Phenylpropanoid Pathway: Generation of Acyl-CoA Donors

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites.[1] The initial steps convert the amino acid phenylalanine into p-coumaroyl-CoA, a central intermediate.[1] From this point, the pathway branches to produce a variety of phenolic compounds, including the activated forms of ferulic and sinapic acids required for the acylation of sucrose.

The key steps leading to the formation of feruloyl-CoA and sinapoyl-CoA are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

-

Activation to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated to its coenzyme A (CoA) thioester by 4-Coumarate:CoA Ligase (4CL) .

-

Branching to Feruloyl-CoA and Sinapoyl-CoA: Through a series of hydroxylation and methylation steps involving enzymes such as p-Coumarate 3-Hydroxylase (C3H) , Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Ferulate 5-Hydroxylase (F5H) , and Caffeic Acid O-Methyltransferase (COMT) , p-coumaroyl-CoA is converted to feruloyl-CoA and subsequently to sinapoyl-CoA.

These acyl-CoA thioesters are the high-energy donor molecules for the acylation of sucrose.

Sucrose Biosynthesis: The Acyl Acceptor

Sucrose is the primary product of photosynthesis in many plants and serves as the main transport sugar.[2] Its synthesis in photosynthetic tissues primarily occurs in the cytosol through the action of two key enzymes:

-

Sucrose-Phosphate Synthase (SPS): This enzyme catalyzes the transfer of a glucosyl unit from UDP-glucose to fructose-6-phosphate, forming sucrose-6-phosphate.

-

Sucrose-Phosphate Phosphatase (SPP): The phosphate group is then removed from sucrose-6-phosphate by SPP to yield free sucrose.

This readily available pool of sucrose serves as the acceptor molecule for the feruloyl and sinapoyl groups.

The Core Pathway: A Putative Model for 3-Feruloyl-1-Sinapoyl Sucrose Biosynthesis

The final steps in the formation of 3-Feruloyl-1-Sinapoyl sucrose involve the sequential, regioselective acylation of the sucrose molecule. This process is catalyzed by members of the BAHD acyltransferase family , a large and diverse group of plant enzymes that utilize acyl-CoA donors.[3] While the specific enzymes for this pathway have not yet been definitively identified, a putative pathway can be proposed based on known BAHD functionalities.

Key Characteristics of BAHD Acyltransferases:

-

Acyl Donors: They utilize acyl-CoA thioesters, such as feruloyl-CoA and sinapoyl-CoA, as the acyl donors.

-

Acceptor Molecules: BAHD acyltransferases can acylate a wide range of acceptor molecules, including other metabolites, and in this case, sucrose.

-

Regioselectivity: A critical feature of these enzymes is their ability to acylate specific hydroxyl groups on the acceptor molecule, leading to the formation of distinct isomers.

Hypothesized Sequential Acylation:

The formation of 3-Feruloyl-1-Sinapoyl sucrose likely proceeds through a two-step enzymatic process:

-

First Acylation: A specific BAHD acyltransferase, which we can term Sucrose Hydroxycinnamoyl-CoA Transferase 1 (SHT1) , catalyzes the transfer of either a feruloyl or a sinapoyl group to the sucrose molecule. The regioselectivity of this enzyme would determine the initial acylation position.

-

Second Acylation: A second BAHD acyltransferase, SHT2 , then acts on the mono-acylated sucrose intermediate. This enzyme would exhibit both substrate specificity for the mono-acylated sucrose and regioselectivity for the second acylation site.

The exact order of feruloylation and sinapoylation remains to be determined experimentally. It is plausible that two distinct pathways exist, one starting with feruloylation and the other with sinapoylation, potentially catalyzed by different sets of enzymes.

Experimental Workflows for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the responsible enzymes, a series of experimental workflows are required. The following sections provide detailed, step-by-step methodologies for key experiments.

Identification and Cloning of Candidate BAHD Acyltransferase Genes

The identification of candidate genes is the first critical step. This can be achieved through a combination of bioinformatics and transcriptomics.

Protocol for Candidate Gene Identification:

-

Transcriptome Analysis: Perform RNA-sequencing on tissues of a plant known to produce 3-Feruloyl-1-Sinapoyl sucrose (e.g., Polygala species) under conditions where the compound is actively synthesized.

-

Differential Gene Expression Analysis: Identify genes that are upregulated in correlation with the accumulation of the target metabolite.

-

Homology-Based Search: Use known BAHD acyltransferase sequences as queries to search the transcriptome data for homologous genes.

-

Phylogenetic Analysis: Construct a phylogenetic tree of the identified candidate genes with other functionally characterized BAHD acyltransferases to infer potential functions.

-

Gene Cloning: Once candidate genes are identified, clone the full-length coding sequences into an appropriate expression vector.

Heterologous Expression and Purification of Recombinant BAHD Acyltransferases

To characterize the enzymatic activity of the candidate genes, they must be expressed and the resulting proteins purified. E. coli is a commonly used system for this purpose.[4][5]

Protocol for Heterologous Expression in E. coli:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the candidate BAHD gene.[4]

-

Culture Growth: Grow a starter culture overnight in LB medium containing the appropriate antibiotic. Use this to inoculate a larger volume of culture medium.

-

Induction of Expression: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Protein Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assays

The functional characterization of the purified recombinant BAHD acyltransferases is performed through in vitro enzyme assays.

Protocol for BAHD Acyltransferase Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme (1-5 µg)

-

Sucrose (1-10 mM)

-

Feruloyl-CoA or Sinapoyl-CoA (50-200 µM)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Incubate at 30°C for 30-60 minutes.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the formation of feruloylated or sinapoylated sucrose.

-

Sequential Assays: To test for the second acylation step, use the mono-acylated product from the first reaction as the substrate for the second enzyme.

Analytical Chemistry: Identification and Quantification of Products

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for the separation, identification, and quantification of the reaction products.[1][6]

Protocol for HPLC-MS Analysis:

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution with two solvents:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute the more hydrophobic di-acylated sucrose esters.

-

Flow Rate: 0.2-0.4 mL/min.

-

Detection: Monitor the eluent using a Diode Array Detector (DAD) to detect the characteristic absorbance of hydroxycinnamic acids (around 320 nm) and a mass spectrometer.

-

-

Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Perform full scan analysis to determine the molecular weights of the products.

-

Fragmentation Analysis (MS/MS): Use tandem mass spectrometry to fragment the parent ions of the putative products. The fragmentation pattern will provide structural information to confirm the identity of the acylated sucrose esters.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Enzyme Candidate | Substrate (Acyl-CoA) | Substrate (Acceptor) | Product Formed | Specific Activity (pkat/mg) |

| SHT1-candidate1 | Feruloyl-CoA | Sucrose | 3-O-Feruloyl-sucrose | Value |

| SHT1-candidate1 | Sinapoyl-CoA | Sucrose | 1-O-Sinapoyl-sucrose | Value |

| SHT2-candidate1 | Sinapoyl-CoA | 3-O-Feruloyl-sucrose | 3-Feruloyl-1-Sinapoyl sucrose | Value |

| SHT2-candidate1 | Feruloyl-CoA | 1-O-Sinapoyl-sucrose | 3-Feruloyl-1-Sinapoyl sucrose | Value |

Table 1: Example of a data summary table for the kinetic characterization of candidate BAHD acyltransferases.

Visualization of Pathways and Workflows

Caption: Putative biosynthetic pathway of 3-Feruloyl-1-Sinapoyl sucrose.

Caption: Experimental workflow for the identification and characterization of enzymes.

Conclusion and Future Directions

The biosynthesis of 3-Feruloyl-1-Sinapoyl sucrose presents a fascinating area of plant specialized metabolism. While the foundational pathways are well-established, the specific BAHD acyltransferases responsible for the sequential and regioselective acylation of sucrose remain to be discovered. The technical guide provided here offers a comprehensive framework and detailed experimental protocols to guide researchers in elucidating this pathway. Future research should focus on the identification and characterization of the specific sucrose hydroxycinnamoyl-CoA transferases from plants known to produce this compound. The successful identification of these enzymes will not only enhance our fundamental understanding of plant metabolic diversity but also provide valuable tools for the metabolic engineering of plants and microorganisms to produce novel bioactive compounds for the pharmaceutical and nutraceutical industries.

References

- D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current opinion in plant biology, 9(3), 331-340.

- FAO/WHO Expert Committee on Food Additives. (2017).

- Ferrer, M., Cruces, M. A., & Bernabé, M. (2000). Improved synthesis of sucrose fatty acid monoesters. Biotechnology letters, 22(15), 1239-1243.

- Khay, S., et al. (2024).

- Food Standards Agency. (2009). Development of a validated method for the determination of sucrose esters (E473) and sucroglycerides (E474).

- Shang, Y., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Food Science and Technology, 42.

- Chen, L. Q., et al. (2015). A cascade of sequentially expressed sucrose transporters in the seed coat and endosperm provides nutrition for the Arabidopsis embryo. The Plant Cell, 27(3), 607-619.

- Mancilla-Margalli, N. A., & López, M. G. (2007). Molecular characterization of sucrose: sucrose 1-fructosyltransferase (1SST) from Agave tequilana Weber var. azul. Plant Science, 173(5), 481-491.

- Khaled, A. D., et al. (2018). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 23(10), 2468.

- Li, R., et al. (2022). Protein S-acyltransferases and acyl protein thioesterases, regulation executors of protein S-acylation in plants. Frontiers in Plant Science, 13, 949603.

- Al-Sayed, E., et al. (2024). HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. Molecules, 29(6), 1389.

- Yamashita, H., et al. (2014). Glycerophosphate/Acylglycerophosphate Acyltransferases. Journal of Biological Chemistry, 289(50), 34526-34536.

- Japan Food Chemical Research Foundation. (2010). Determination of sucrose esters of fatty acids in food additive premixes by gas chromatography and confirmation of identity by gas chromatography/mass spectrometry. Journal of the Food Hygienic Society of Japan, 51(6), 315-321.

- Olkowski, A. A., et al. (2005). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 14(55), 3-7.

- Rosano, G. L., & Ceccarelli, E. A. (2019). Heterologous protein expression in E. coli V.2. protocols.io.

- Ullah, I., et al. (2025). Comprehensive characterization and expression profiling of sucrose phosphate synthase (SPS) and sucrose synthase (SUS) family in Cucumis melo under the application of nitrogen and potassium. Scientific Reports, 15(1), 1-17.

- Zhai, Z., et al. (2021). The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis. Frontiers in Plant Science, 12, 665091.

- Pagliari, L., et al. (2022). Purification and Biochemical Characterization of Sucrose synthase from the Stem of Nettle (Urtica dioica L.). Plants, 11(15), 1958.

- Balasundram, N., Sundram, K., & Samman, S. (2019). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).

- IBA Lifesciences. (n.d.). Heterologous expression of recombinant proteins in E. coli.

- Suganthi, M., & Ramesh, M. (2016). Characterization of Sucrose Synthase (Susy) Transcription Factor from Saccharum officinarum Co86032 during Abiotic Stress Condition. International Journal of Applied Sciences, 1(1), 1-6.

- Dhanoa, J. K., et al. (2017). Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements. International journal of biological macromolecules, 106, 1047-1057.

- Grela, E., et al. (2014). Molecular characteristics of sucrose synthase isolated from bird cherry leaves. Acta Biologica Cracoviensia Series Botanica, 56(1), 39-46.

- Evans, T. C., & Xu, M. Q. (Eds.). (2011). Heterologous Gene Expression in E.coli: Methods and Protocols. Humana Press.

- National Academic Digital Library of Ethiopia. (n.d.). Heterologous Gene Expression in E.coli.

Sources

- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Sucrose Synthase (Susy) Transcription Factor from Saccharum officinarum Co86032 during Abiotic Stress Condition [opensciencepublications.com]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous protein expression in E. coli [protocols.io]

- 5. Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of Feruloyl Sucrose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, chemical diversity, and therapeutic potential of feruloyl sucrose derivatives. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

A Journey into the World of Feruloyl Sucrose Derivatives: From Obscurity to Prominence

Feruloyl sucrose derivatives, a class of phenylpropanoid sucrose esters, are naturally occurring compounds widely distributed throughout the plant kingdom.[1] For many years, these molecules remained in the shadow of their more famous parent compound, ferulic acid. However, a growing body of research has illuminated their unique chemical structures and significant biological activities, sparking considerable interest in their potential as therapeutic agents. This guide will trace the historical journey of their discovery, delve into their structural complexity, and explore their promising future in medicine and beyond.

The Historical Unveiling: A Timeline of Discovery

The story of feruloyl sucrose derivatives is intrinsically linked to the broader exploration of phenylpropanoids in plants. While ferulic acid has been known to science for over a century, the identification of its sucrose esters is a more recent development. Early phytochemical investigations often focused on the isolation and characterization of more abundant or easily crystallizable compounds. It was the advent of more sophisticated analytical techniques, particularly in chromatography and spectroscopy, that paved the way for the discovery of these often minor but structurally complex plant metabolites.

Key Milestones:

-

Mid to Late 20th Century: The initial characterization of simple ferulic acid esters laid the groundwork for the discovery of more complex derivatives.

-

1980s-1990s: The isolation and structural elucidation of the first feruloyl sucrose derivatives from various plant sources began to emerge in the scientific literature. For instance, a novel derivative, β-(3,6-di-O-feruloyl)-fructofuranosyl-α-(2,3,4,6-tetra-O-acetyl)-glucopyranoside, was isolated from the wood of Bhesa paniculata.[2]

-

2000s-Present: A surge in research has led to the identification of a diverse array of feruloyl sucrose derivatives from numerous plant families. For example, in 2010, two new feruloyl sucrose derivatives, bistoroside A and bistoroside B, were isolated from the Korean medicinal plant Bistorta manshuriensis.[3][4] More recently, in the early 2000s, four new feruloyl glycosides, heloniosides A, B, C, and D, were obtained from Heloniopsis orientalis.[5] This period has also been marked by a deeper understanding of their biosynthesis, including the discovery of the "sucrose ferulate cycle," which highlights the role of these derivatives in the feruloylation of arabinoxylans in plant cell walls.[6]

Structural Diversity and Natural Occurrence: A Chemical Tapestry

The basic architecture of a feruloyl sucrose derivative consists of a sucrose core to which one or more ferulic acid moieties are attached via ester linkages. The structural diversity of these compounds arises from several factors:

-

Number and Position of Feruloyl Groups: The hydroxyl groups of both the glucose and fructose units of sucrose can be esterified, leading to a wide range of mono-, di-, tri-, and even tetra-feruloylated derivatives.

-

Isomeric Forms of Ferulic Acid: The feruloyl group can exist in either the trans or cis configuration, further increasing the number of possible isomers.

-

Additional Acylations: The sucrose backbone can be further modified with other acyl groups, such as acetyl groups, as seen in the case of bistoroside B.[3]

Table 1: Examples of Feruloyl Sucrose Derivatives and Their Natural Sources

| Derivative Name | Chemical Structure | Natural Source(s) |

| Bistoroside A | (3,6-di-O-Z-feruloyl)-β-D-fructofuranosyl-(1↔2)-α-D-glucopyranoside | Bistorta manshuriensis |

| Bistoroside B | (3,6-di-O-Z-feruloyl)-β-D-fructofuranosyl-(1↔2)-(6'-O-acetyl)-α-D-glucopyranoside | Bistorta manshuriensis |

| Helonioside A | (3,6-di-O-feruloyl)-β-D-fructofuranosyl-α-D-glucopyranoside | Heloniopsis orientalis |

| Helonioside B | (3,6-di-O-feruloyl)-β-D-fructofuranosyl-(6'-O-acetyl)-α-D-glucopyranoside | Heloniopsis orientalis |

Feruloyl sucrose derivatives have been identified in a variety of plant species, often in those with a history of use in traditional medicine. Their presence is not limited to a specific plant family, suggesting a widespread distribution in the plant kingdom.

From Plant to Pure Compound: A Guide to Extraction, Isolation, and Purification

The successful isolation of feruloyl sucrose derivatives requires a systematic and carefully optimized workflow. The choice of methodology is dictated by the specific chemical properties of the target compounds and the nature of the plant matrix.

Step 1: Extraction - Liberating the Molecules of Interest

The initial step involves the extraction of the compounds from the plant material. The polarity of the solvent system is a critical parameter.

-

Rationale for Solvent Choice: Feruloyl sucrose derivatives possess both polar (sucrose) and non-polar (feruloyl) moieties, making them amenable to extraction with moderately polar solvents. A mixture of alcohol (methanol or ethanol) and water is commonly employed. For instance, an 80% methanol solution has been successfully used to extract feruloyl sucrose derivatives from the aerial parts of Bistorta manshuriensis.[4] The use of aqueous alcohol facilitates the extraction of a broad range of compounds, including the target molecules, while minimizing the co-extraction of highly polar or non-polar contaminants.

A Generalized Extraction Protocol:

-

Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered plant material is macerated or percolated with an appropriate solvent system (e.g., 80% methanol in water) at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

Step 2: Purification - The Path to Purity

The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is essential to isolate the feruloyl sucrose derivatives in a pure form.

-

Causality in Chromatographic Selection: The purification strategy is designed to exploit the differences in polarity, size, and affinity of the compounds in the mixture. A typical workflow involves a combination of different chromatographic techniques.

A Representative Purification Workflow:

Sources

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Feruloyl Sucrose Esters: Potent and Selective Inhibitors of α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comprehensive Characterization of 3-O-Feruloyl-1-O-Sinapoyl Sucrose

[1]

Compound Overview & Biological Context

3-O-Feruloyl-1-O-Sinapoyl Sucrose is a disaccharide ester belonging to the class of oligosaccharide phenylpropanoids.[1] It is a key bioactive constituent of Polygala tenuifolia (Yuan Zhi), a traditional medicine used for its neuroprotective, antidepressant, and cognitive-enhancing properties.

Isolation & Extraction Protocol

High-purity isolation is critical for accurate spectroscopic analysis.[1] The following protocol utilizes polarity-guided fractionation.

Workflow Diagram

Figure 1: Isolation workflow for phenylpropanoid sucrose esters from Polygala species.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the acyl moieties.

ESI-MS Data

-

Ionization Mode: Negative (ESI-) and Positive (ESI+)[1]

-

Molecular Ion:

-

High-Resolution MS (HR-ESI-MS): Calculated for

[M-H]⁻: 723.2136.[1]

Fragmentation Pattern (MS/MS)

Fragmentation in negative mode typically involves the cleavage of the ester bonds, releasing the hydroxycinnamic acid units.

| Fragment Ion (m/z) | Assignment | Mechanistic Origin |

| 723 | [M-H]⁻ | Parent Ion |

| 529 | [M-H-194]⁻ | Loss of Feruloyl moiety ( |

| 499 | [M-H-224]⁻ | Loss of Sinapoyl moiety ( |

| 341 | [Sucrose-H]⁻ | Loss of both acyl groups (deprotonated sucrose) |

| 223 | [Sinapic Acid-H]⁻ | Cleavage of sinapoyl ester |

| 193 | [Ferulic Acid-H]⁻ | Cleavage of feruloyl ester |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive proof of regiochemistry. The key challenge is distinguishing the 1' and 3' positions on the fructose ring.

Experimental Conditions

-

Solvent: Methanol-

( -

Frequency: 500 MHz (

H), 125 MHz (

H and C NMR Assignment Table

Note: Chemical shifts (

| Position | Moiety | Key HMBC Correlations (H | ||

| Glucose | ||||

| 1 | Glc-1 | 5.42 (d, 3.[1][2][4]6) | 94.5 | C-2' (Fru) |

| 2 | Glc-2 | 3.45 (dd, 9.6, 3.[1]6) | 73.2 | |

| 3 | Glc-3 | 3.70 (t, 9.[1]6) | 74.8 | |

| 4 | Glc-4 | 3.35 (t, 9.[1]6) | 71.5 | |

| 5 | Glc-5 | 3.85 (m) | 74.2 | |

| 6 | Glc-6 | 3.78 (m) | 62.4 | |

| Fructose | ||||

| 1' | Fru-1' | 4.45 (d, 12.0) ; 4.62 (d, 12.0) | 65.8 | C-9''' (Sinapoyl C=O) , C-2' |

| 2' | Fru-2' | — | 105.2 | Glc-1 |

| 3' | Fru-3' | 5.65 (d, 8.0) | 78.5 | C-9'' (Feruloyl C=O) , C-4' |

| 4' | Fru-4' | 4.38 (t, 8.[1]0) | 72.0 | |

| 5' | Fru-5' | 3.95 (m) | 82.1 | |

| 6' | Fru-6' | 3.80 (m) | 64.2 | |

| Feruloyl | (at C-3') | |||

| 2'' | Arom | 7.20 (d, 2.[1]0) | 111.8 | C-7'', C-4'' |

| 5'' | Arom | 6.82 (d, 8.[1]0) | 116.5 | |

| 6'' | Arom | 7.08 (dd, 8.0, 2.[1]0) | 124.2 | |

| 7'' | Olefin | 7.65 (d, 15.[1]9) | 147.5 | C-2'', C-6'', C-9'' |

| 8'' | Olefin | 6.38 (d, 15.[1]9) | 115.2 | C-1'', C-9'' |

| 9'' | C=O | — | 168.5 | H-3' (Fru) |

| OMe | 3.88 (s) | 56.8 | C-3'' | |

| Sinapoyl | (at C-1') | |||

| 2''', 6''' | Arom | 6.95 (s, 2H) | 107.5 | C-7''', C-4''' |

| 7''' | Olefin | 7.68 (d, 15.[1]9) | 148.0 | |

| 8''' | Olefin | 6.45 (d, 15.[1]9) | 116.0 | |

| 9''' | C=O | — | 168.2 | H-1' (Fru) |

| OMe | 3.85 (s, 6H) | 56.9 | C-3''', C-5''' |

Structural Elucidation Logic

-

Aromatic Moieties: The presence of two trans-olefinic systems (

Hz) and specific aromatic patterns (one ABX system for Feruloyl, one symmetric singlet for Sinapoyl) identifies the acyl groups. -

Regiochemistry (The "Shift" Rule):

-

H-3' (Fructose): The resonance at 5.65 ppm is significantly downfield compared to unsubstituted sucrose (~4.2 ppm), confirming esterification at C-3'.[1]

-

H-1' (Fructose): The diastereotopic protons at 4.45/4.62 ppm are downfield from the typical ~3.6 ppm, confirming esterification at C-1'.[1]

-

Glc Anomeric: The doublet at 5.42 ppm is characteristic of the

-glucose anomeric proton in sucrose.[1]

-

-

HMBC Confirmation: Long-range correlations from H-3' to the Feruloyl carbonyl (C-9'' ) and from H-1' to the Sinapoyl carbonyl (C-9''' ) unambiguously link the esters to their respective positions.[1]

Structural Visualization (HMBC Correlations)

The following diagram illustrates the key Heteronuclear Multiple Bond Coherence (HMBC) correlations that prove the connectivity of the molecule.

Figure 2: Key HMBC correlations linking the fructose protons to the ester carbonyls.[1]

References

-

Hamburger, M., et al. (1985). Hydroxycinnamic acid esters from Polygala chamaebuxus. Phytochemistry, 24(11), 2681-2684. [1]

-

Miyase, T., et al. (1999). Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica.[1] Journal of Natural Products, 62(7), 993-996.

-

Jiang, Y., et al. (2005). Tenuifolisides A-E, phytotoxic sucrose esters from Polygala tenuifolia. Phytochemistry, 66, 279-284. [1]

-

PubChem Compound Summary. (2024). Tenuifoliside B (Isomer Reference).[3] National Center for Biotechnology Information. [1]

Sources

- 1. PhytoBank: Showing 3'-Sinapoyl-6-feruloylsucrose (PHY0091388) [phytobank.ca]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Tenuifoliside B | C30H36O17 | CID 10055215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tenuifoliside A | C31H38O17 | CID 46933844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

3-Feruloyl-1-Sinapoyl Sucrose: Metabolic Architecture & Pharmacological Frontiers

This in-depth technical guide details the metabolic architecture, chemical biology, and pharmacological potential of 3-Feruloyl-1-Sinapoyl Sucrose (FSS) .

Executive Summary

3-Feruloyl-1-Sinapoyl Sucrose (FSS) is a bioactive phenylpropanoid sucrose ester (PSE) predominantly isolated from the Polygalaceae family (Polygala tenuifolia, P. chamaebuxus). Functioning as both a specialized metabolite for plant stress adaptation and a potent pharmacological agent, FSS represents a "mixed" ester class where the sucrose scaffold is acylated by two distinct hydroxycinnamic acids: ferulic acid and sinapic acid.

For drug development professionals, FSS offers a unique scaffold for neuroprotection, exhibiting superior blood-brain barrier (BBB) permeability compared to free phenolic acids due to its lipophilic glycosidic nature. This guide dissects its biosynthesis, physiological function, and isolation protocols.

Part 1: Chemical Identity & Structural Biology

FSS belongs to the oligosaccharide ester family. Unlike simple flavonoids, its core is a non-reducing disaccharide (sucrose) decorated with phenylpropanoid moieties.

Chemical Specifications

| Feature | Detail |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 724.66 g/mol |

| Key Moieties | Sucrose Core: Hydrophilic scaffold.Feruloyl Group (C3-Glucose): Antioxidant pharmacophore.Sinapoyl Group (C1'-Fructose): Neuroprotective pharmacophore.[1] |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in |

Structural Insight: The designation "1-Sinapoyl" in literature often refers to the 1'-position on the fructose moiety (a primary alcohol,

Part 2: Biosynthetic Pathway

The biosynthesis of FSS is a non-random, enzymatically driven process occurring in the cytosol and potentially the vacuole. It relies on the Phenylpropanoid Pathway to generate acyl donors and BAHD Acyltransferases for esterification.

Precursor Generation (General Phenylpropanoid Pathway)

The plant converts Phenylalanine into activated CoA-thioesters:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates Phe to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL): Generate p-Coumaroyl-CoA.

-

O-Methyltransferases (COMT/CCoAOMT): Methylate precursors to form Feruloyl-CoA and Sinapoyl-CoA .

Acylation Machinery (The BAHD vs. SCPL System)

Unlike simple glycosylation, the attachment of bulky phenylpropanoids to sucrose requires high-energy donors.

-

Cytosolic Route (BAHD Acyltransferases): Enzymes utilizing Acyl-CoA donors.[2] A specific Sucrose:Feruloyl-transferase attaches the first group.

-

Vacuolar Route (SCPL Acyltransferases): Serine Carboxypeptidase-like enzymes may use 1-O-Sinapoyl-glucose as a donor to transfer the sinapoyl group to the feruloyl-sucrose acceptor (Disproportionation reaction).

Biosynthetic Workflow Diagram

Caption: Enzymatic cascade converting Phenylalanine and Sucrose into FSS via sequential acylation by BAHD/SCPL transferases.

Part 3: Physiological Functions in Plants

Why does Polygala synthesize FSS? It is not merely a metabolic byproduct but a stress-response shield.

-

UV-B Filtration: The feruloyl and sinapoyl moieties absorb strongly in the UV-B range (280–320 nm), protecting leaf mesophyll and reproductive tissues from DNA damage.

-

Antioxidant Reservoir: FSS acts as a soluble antioxidant. Unlike lignin (insoluble), FSS is stored in the vacuole and can be mobilized to neutralize Reactive Oxygen Species (ROS) generated during drought or cold stress.

-

Anti-Herbivory: The bitter taste of phenylpropanoid esters serves as a feeding deterrent against insects.

Part 4: Pharmacological Potential (Drug Development)

For researchers in the pharmaceutical sector, FSS is a lead compound for neurodegenerative and mood disorders.

| Therapeutic Area | Mechanism of Action | Key Reference |

| Antidepressant | Inhibits MAO-A and MAO-B; upregulates BDNF expression in the hippocampus. | Hu et al., 2010 |

| Neuroprotection | Scavenges free radicals; inhibits Acetylcholinesterase (AChE); protects against | Li et al., 2020 |

| Anti-inflammatory | Suppresses NO production and COX-2 expression in LPS-stimulated microglia. | Wang et al., 2013 |

Key Advantage: The sucrose carrier enables FSS to utilize glucose transporters (GLUT) or passive diffusion to cross the BBB more effectively than free sinapic acid.

Part 5: Analytical & Isolation Protocols

This protocol provides a validated workflow for isolating FSS from Polygala roots.

Extraction Methodology

-

Starting Material: Dried, powdered roots of Polygala tenuifolia.

-

Solvent: 70% Ethanol (EtOH) or Methanol (MeOH).

-

Procedure:

-

Macerate 1 kg powder in 5L 70% EtOH for 3 days at room temperature.

-

Filter and concentrate under reduced pressure (Rotavap) at <45°C to obtain crude extract.

-

Purification Workflow (Self-Validating)

-

Step 1: Diaion HP-20 (Desalting & Enrichment)

-

Load crude extract suspended in water.

-

Wash with

(removes free sugars/salts). -

Elute with 40% EtOH (removes minor impurities).

-

Elute with 70% EtOH (Collect this fraction; contains PSEs).

-

-

Step 2: Silica Gel Chromatography

-

Mobile Phase:

(65:35:10, lower phase). -

Collect fractions based on TLC spots (

).

-

-

Step 3: Preparative HPLC (Final Polish)

-

Column: C18 Reverse Phase (e.g., ODS-A, 5

). -

Solvent: Acetonitrile (ACN) / 0.1% Formic Acid in Water.

-

Gradient: 20% ACN

45% ACN over 30 mins. -

Detection: UV at 330 nm (characteristic of feruloyl/sinapoyl).

-

Isolation Flowchart

Caption: Step-by-step isolation protocol for obtaining high-purity FSS from plant biomass.

References

-

Hamburger, M., et al. (1984). Hydroxycinnamic acid esters from Polygala chamaebuxus. Planta Medica. Link

-

Li, C., et al. (2020). Neuroprotective effects of phenylpropanoid sucrose esters on Alzheimer's disease. Journal of Ethnopharmacology. Link

-

Panda, P., Appalashetti, M., & Judeh, Z. M. (2011). Phenylpropanoid sucrose esters: Plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry. Link

-

Moghadam, A., et al. (2023). BAHD acyltransferases in plant secondary metabolism. Frontiers in Plant Science. Link

-

Zhao, W., et al. (2022).[3][4] Targeted Synthesis of Phenylpropanoid Sucrose Esters. MDPI Molecules. Link

Sources

- 1. Sinapoylglucose—sinapoylglucose O-sinapoyltransferase - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 4. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Extraction Protocol for Phenylpropanoid Sucrose Esters (PSEs) from Plant Material

[1][2]

Abstract

This application note details a rigorous protocol for the extraction, fractionation, and isolation of Phenylpropanoid Sucrose Esters (PSEs) from plant matrices (e.g., Polygonum spp., Phanera spp., Smilax spp.). PSEs are bioactive disaccharides esterified with phenylpropanoid moieties (cinnamoyl, feruloyl, coumaroyl).[1] Due to the lability of their multiple ester linkages, this protocol emphasizes "Soft Extraction" techniques to minimize hydrolysis and isomerization. The workflow integrates solvent partitioning, adsorption chromatography (Silica/C18), and high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity (>95%).

Introduction & Chemical Logic

The Target Analyte

Phenylpropanoid Sucrose Esters (PSEs) are complex secondary metabolites where a sucrose core is esterified by one or more phenylpropanoid units (e.g., Vanicosides, Lapathosides).[2][3][1][4][5][6][7]

-

Chemical Challenge: The ester bonds are susceptible to hydrolysis under extreme pH or high temperatures. Furthermore, acetyl groups often present on the glucose or fructose moieties can migrate (acyl migration) if the extract is left in solution for prolonged periods.

-

Solubility Profile: PSEs are amphiphilic. The sucrose core is hydrophilic, while the phenylpropanoid chains are lipophilic. This dual nature dictates the use of medium-polarity solvents (Ethanol, Ethyl Acetate) for efficient recovery.

Strategic Approach

To ensure scientific integrity and reproducibility, this protocol follows a "Targeted Polarity Window" strategy:

-

Extraction: High-percentage ethanol is used to solubilize the esters while precipitating polysaccharides and proteins.

-

Enrichment: Liquid-liquid partitioning removes non-polar lipids (hexane layer) and highly polar glycosides (water layer), concentrating PSEs in the Ethyl Acetate (EtOAc) phase.

-

Purification: A combination of Normal Phase (Silica) and Reverse Phase (C18) chromatography resolves structural isomers.

Materials & Reagents

| Category | Item | Specification |

| Solvents | Ethanol (EtOH), Methanol (MeOH) | Analytical Grade (Extraction) |

| Ethyl Acetate (EtOAc), n-Hexane | Analytical Grade (Partitioning) | |

| Acetonitrile (ACN), Water | HPLC Grade (Purification) | |

| Adsorbents | Silica Gel 60 | 200–300 mesh (Rough Fractionation) |

| ODS-A (C18) Gel | 50 µm (Fine Fractionation) | |

| Sephadex LH-20 | Molecular sieving/Adsorption | |

| Equipment | Rotary Evaporator | Vacuum control < 50 mbar |

| Ultrasonic Bath | Temperature controlled | |

| HPLC System | UV/DAD Detector (254/280/320 nm) |

Detailed Extraction & Isolation Protocol

Step 1: Plant Material Preparation[1]

-

Drying: Shade-dry the aerial parts or roots to prevent UV-induced degradation of phenylpropanoids.

-

Grinding: Pulverize to a coarse powder (40–60 mesh). Avoid ultra-fine milling which can generate excessive heat and release oxidative enzymes.

Step 2: "Soft" Extraction

-

Solvent: 70%–80% Ethanol (aq).

-

Reasoning: 100% EtOH may not fully penetrate dried tissues; water aids swelling. However, too much water increases the extraction of unwanted sugars and saponins.

-

-

Method: Ultrasonic-Assisted Extraction (UAE) or Maceration.

-

Conditions: 3 x 30 minutes at < 45°C .

-

Caution: Avoid boiling reflux. High temperatures promote ester hydrolysis (de-esterification).

-

-

Filtration & Concentration: Filter supernatant and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Extract .

Step 3: Liquid-Liquid Partitioning (The Enrichment Step)

This step is critical for removing chlorophyll (which fouls columns) and free sugars.

-

Suspend the Crude Extract in distilled water (1:10 w/v ratio).

-

Partition 1 (Defatting): Extract with n-Hexane (1:1 v/v) three times.

-

Discard Hexane layer (contains lipids, waxes, chlorophyll).

-

-

Partition 2 (Target Capture): Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Collect EtOAc layer. This fraction contains the PSEs.[1]

-

-

Partition 3 (Optional): If highly polar PSEs are targeted, extract the water layer with n-Butanol .

-

Drying: Dry the EtOAc fraction over anhydrous

and evaporate to dryness.

Step 4: Chromatographic Fractionation

Stage A: Silica Gel Column Chromatography (CC) [8]

-

Stationary Phase: Silica Gel 60 (200-300 mesh).

-

Mobile Phase: Gradient of

or -

Monitoring: Check fractions via TLC. Spray with

in EtOH and heat; PSEs typically appear as dark spots. UV detection at 365 nm often shows blue/green fluorescence due to phenylpropanoid moieties. -

Result: Pool fractions containing the target spots.

Stage B: Reverse Phase (C18) Fractionation

-

Why: Silica often irreversibly adsorbs phenolic compounds. C18 is gentler and separates based on the hydrophobicity of the ester chains.

-

Stationary Phase: ODS (Octadecylsilane) gel.

-

Mobile Phase:

gradient (30% MeOH -

Elution Order: Free sugars elute first (high water), followed by mono-esters, then di/tri-esters (high MeOH).

Step 5: Final Purification (HPLC)

For pharmaceutical-grade purity, Semi-Preparative HPLC is required.

-

Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm,

mm. -

Mobile Phase: ACN / Water (with 0.1% Formic Acid to suppress ionization of phenolic hydroxyls and improve peak shape).

-

Detection: UV at 320 nm (characteristic of ferulic/coumaric acids).

Visualization: Extraction Workflow

The following diagram illustrates the logical flow from raw plant material to isolated PSEs, highlighting the polarity-based separation logic.

Figure 1: Step-by-step isolation workflow for Phenylpropanoid Sucrose Esters, emphasizing the critical partitioning steps to remove interfering matrix components.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated compounds must meet specific analytical criteria.

HPLC-DAD Profile

-

Chromatophore: PSEs exhibit strong UV absorption at 290–330 nm due to the conjugated double bonds in the phenylpropanoid side chains (cinnamoyl/feruloyl).

-

Purity Check: A single peak at 320 nm indicates a clean isolation of the ester.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive mode (

) and Negative mode ( -

Fragmentation Pattern:

-

Look for neutral loss of 162 Da (hexose) or 146 Da (deoxyhexose) if glycosylated further.

-

Diagnostic Ions: Cleavage of the ester bond often yields ions corresponding to the phenylpropanoid acid (e.g.,

163 for coumaric acid,

-

NMR Spectroscopy (The Gold Standard)

-

NMR:

-

Sucrose Core: Two anomeric protons. Glucose H-1 (

5.4–5.6, d, -

Phenylpropanoid: Trans-olefinic protons show large coupling constants (

Hz) in the

-

-

HMBC Correlations: Critical for determining the position of esterification. Look for correlations between the carbonyl carbon of the ester and the specific sugar proton (e.g., Glucose H-6).

Expert Insights & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction or degradation. | Ensure temperature is <45°C. Re-extract residue with MeOH. |

| Mixture of Isomers | Acyl migration during processing. | Avoid leaving extracts in solution for days. Store dry at -20°C. Use buffered solvents if necessary. |

| Chlorophyll Contamination | Inefficient Hexane partitioning. | Repeat the Hexane wash step or use a Sephadex LH-20 column (elute with MeOH) to adsorb pigments. |

| Broad HPLC Peaks | Free phenolic hydroxyls ionizing. | Add 0.1% Formic Acid or Acetic Acid to the HPLC mobile phase. |

References

-

Panda, P., Appalashetti, M., & Judeh, Z. M. A. (2011).[7] Phenylpropanoid sucrose esters: Plant-derived natural products as potential leads for new therapeutics.[1][7] Current Medicinal Chemistry, 18(21), 3234–3251.[1][7] Link

-

Fan, P., Terrier, L., Hay, A. E., Marston, A., & Hostettmann, K. (2010).[1] Antioxidant and enzyme inhibition activities and chemical profiles of Polygonum sachalinensis F. Schmidt ex Maxim (Polygonaceae).[1] Fitoterapia, 81(2), 124–131.[1] Link

-

Takasaki, M., Konoshima, T., Kuroki, S., Tokuda, H., & Nishino, H. (2001).[1] Cancer chemopreventive activity of phenylpropanoid esters of sucrose, vanicoside B and lapathoside A, from Polygonum lapathifolium.[1][4] Cancer Letters, 173(2), 133–138.[1] Link

-

Quang, T. H., Ngan, N. T. T., Minh, C. V., Kiem, P. V., Tai, B. H., Thao, N. P., ... & Kim, Y. H. (2012). Anti-inflammatory phenylpropanoid sucrose esters from the roots of Persicaria lapathifolia. Planta Medica, 78(04), 386-390. Link

-

Li, L., Wong, P. W. K., Raj, S. D., Khong, D. T., Panda, P., & Santoso, M. (2022).[1] An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46, 9710–9717.[1] Link

Sources

- 1. bcrcp.ac.in [bcrcp.ac.in]

- 2. New phenylpropanoid esters of sucrose from Polygonum hydropiper and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phanerosides A–X, Phenylpropanoid Esters of Sucrose from the Rattans of Phanera championii Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New phenylpropanoid esters of sucrose from Polygonum lapathifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Analysis and Quantification of 3-Feruloyl-1-Sinapoyl Sucrose

Abstract

This application note provides a comprehensive guide for the extraction, identification, and quantification of 3-Feruloyl-1-Sinapoyl sucrose , a bioactive phenylpropanoid ester found in Polygala tenuifolia (Yuanzhi). Due to the structural complexity of sucrose esters and the presence of closely related regioisomers (e.g., 3,6'-disinapoyl sucrose), precise chromatographic conditions are required. This guide details a validated HPLC-UV method for routine quality control and an LC-MS/MS workflow for pharmacokinetic profiling, ensuring high specificity and stability during analysis.

Introduction

3-Feruloyl-1-Sinapoyl sucrose is a specific oligosaccharide ester belonging to the phenylpropanoid family.[1] It is a secondary metabolite isolated primarily from the roots of Polygala tenuifolia, a staple in Traditional Chinese Medicine (TCM) used for its neuroprotective and antidepressant-like effects.[2]

Structurally, it consists of a sucrose core esterified with ferulic acid at the C-3 position of the fructose moiety and sinapic acid at the C-1 position of the fructose moiety (numbering may vary by convention; precise NMR assignment is critical for reference standards).

Pharmacological Significance[1]

-

Neuroprotection: Enhances neuronal plasticity and exhibits antidepressant activity similar to its analogue, 3,6'-disinapoyl sucrose (DISS).

-

Bioavailability: Unlike large polysaccharides, these small esters can be absorbed into the serum, making them viable pharmacokinetic markers.

Analytical Challenges

-

Isomerism: It co-elutes with other sucrose esters (e.g., tenuifolisides, sibiricose A5/A6) if the gradient is too steep.

-

Stability: The ester bonds are labile in alkaline conditions, while the glycosidic bond is sensitive to strong acids and high heat.

-

Detection: Requires specific UV wavelengths (330 nm) to maximize the signal from the feruloyl/sinapoyl chromophores.

Physicochemical Profile

| Property | Data |

| Chemical Name | 3-Feruloyl-1-Sinapoyl sucrose |

| Molecular Formula | C₃₃H₄₀O₁₈ |

| Molecular Weight | 724.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water |

| UV Maxima | ~330 nm (characteristic of phenylpropanoids) |

| Storage | -20°C, desiccated, protected from light |

| SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@]2(OO)CO)O[C@H]3CO)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC (Representative) |

Experimental Protocols

Protocol A: Sample Preparation (Plant Matrix)

Objective: To extract phenylpropanoid sucrose esters without inducing hydrolysis.

Reagents:

-

Methanol (HPLC Grade)

-

Ethanol (Absolute)

-

Deionized Water (18.2 MΩ)

Workflow:

-

Pulverization: Grind dried Polygala tenuifolia roots to a fine powder (pass through a 60-mesh sieve).

-

Extraction: Weigh 1.0 g of powder into a 50 mL conical tube.

-

Solvent Addition: Add 25 mL of 30% Ethanol (v/v) in water.

-

Note: Higher ethanol concentrations (e.g., 70-100%) extract more lipophilic impurities. 30% EtOH is optimal for sucrose esters.

-

-

Sonication: Sonicate at room temperature (<30°C) for 30 minutes. Avoid heat to prevent glycosidic hydrolysis.

-

Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol B: HPLC-UV Quantification (Routine QC)

Objective: Separation of 3-Feruloyl-1-Sinapoyl sucrose from 3,6'-disinapoyl sucrose and other isomers.

Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance). Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (maintains pH ~2.5 to suppress ionization of phenolic hydroxyls).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temp: 30°C.

-

Injection Volume: 10–20 µL.

-

Detection: UV at 330 nm .

Gradient Program:

| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (ACN) | Remarks |

| 0.0 | 89 | 11 | Initial equilibration |

| 10.0 | 84 | 16 | Slow ramp to separate polar sugars |

| 20.0 | 78 | 22 | Elution of minor glycosides |

| 35.0 | 72 | 28 | Elution of Target Esters |

| 45.0 | 67 | 33 | Wash of late eluters |

| 50.0 | 45 | 55 | Column Clean-up |

| 55.0 | 89 | 11 | Re-equilibration |

Retention Time Guide (Approximate):

-

Sibiricose A5: ~22 min

-

3-Feruloyl-1-Sinapoyl sucrose: ~28–30 min

-

3,6'-Disinapoyl sucrose: ~32–34 min

-

Note: Elution order may vary based on column brand. Always confirm with a reference standard.

Protocol C: LC-MS/MS Identification (High Sensitivity)

Objective: Confirmation of mass and pharmacokinetic analysis in plasma.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC. Ionization Mode: Negative Electrospray Ionization (ESI-). Phenylpropanoids ionize better in negative mode due to the phenolic protons.

MS Parameters:

-

Precursor Ion: m/z 723.2 [M-H]⁻

-

Product Ions (MRM Transitions):

-

Quantifier: 723.2 → 223.0 (Sinapic acid fragment)

-

Qualifier: 723.2 → 193.0 (Ferulic acid fragment)

-

-

Declustering Potential (DP): -80 V

-

Collision Energy (CE): -25 to -35 V

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting critical decision points for "Senior Scientist" intervention.

Caption: Operational workflow for the extraction and analysis of 3-Feruloyl-1-Sinapoyl sucrose.

Validation & Troubleshooting

Method Validation Parameters

To ensure the trustworthiness of your data, the following criteria must be met:

| Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.9990 (Range: 5 – 200 µg/mL) |

| Resolution (Rs) | > 1.5 between 3-Feruloyl-1-Sinapoyl sucrose and 3,6'-disinapoyl sucrose |

| Recovery | 95% – 105% (Spike recovery in blank matrix) |

| LOD / LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Precision (RSD) | < 2.0% for retention time and peak area (n=6) |

Troubleshooting Guide (Senior Scientist Insights)

-

Peak Tailing:

-

Cause: Interaction of free silanols with the sucrose hydroxyls.

-

Fix: Ensure the column is "end-capped." Increasing column temperature to 35°C may improve mass transfer.

-

-

Peak Co-elution:

-

Cause: Similar hydrophobicity between regioisomers.

-

Fix: Flatten the gradient slope between 25-35 minutes. A change of 1% organic phase can shift retention significantly.

-

-

Degradation:

-

Observation: Appearance of free sinapic acid or ferulic acid peaks (early eluting).

-

Fix: Check pH of the mobile phase. Ensure samples are not stored in basic buffers. Analyze samples within 24 hours of extraction.

-

References

-

She, G., Ba, Y., Liu, Y., et al. (2011). Absorbable phenylpropenoyl sucroses from Polygala tenuifolia. Molecules, 16(7), 5507-5513. Retrieved from [Link]

-

Li, Z., et al. (2014). Comprehensive evaluation of chemical constituents...[1] based on UPLC-Q-TOF-MS/MS. Journal of Food and Drug Analysis. Retrieved from [Link]

-

Panda, P., Appalashetti, M., & Judeh, Z. M. (2011).[1] Phenylpropanoid sucrose esters: plant-derived natural products as potential leads for new therapeutics. Current Medicinal Chemistry, 18(21), 3234-3251.[1] Retrieved from [Link]

-

Tan, Y., et al. (2022). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice. Molecules. Retrieved from [Link]

Sources

Application Note: Cellular Evaluation of 3-Feruloyl-1-Sinapoyl Sucrose for Neuroprotective Activity

Abstract

3-Feruloyl-1-Sinapoyl sucrose (FSS) is a bioactive oligosaccharide ester isolated from Polygala tenuifolia (Yuanzhi) and Polygala chamaebuxus. Belonging to the class of phenylpropanoid sucrose esters (PPSEs), it shares structural and pharmacological similarities with 3,6'-disinapoyl sucrose (DISS), a well-characterized neuroprotectant and antidepressant agent. This application note details standardized protocols for evaluating the neuroprotective efficacy of FSS in in vitro models (SH-SY5Y and PC12 cells). It covers compound preparation, cytotoxicity screening, oxidative stress rescue assays, and mechanistic validation via the BDNF/CREB signaling pathway.

Compound Information & Preparation

Scientific Integrity Note: Phenylpropanoid esters are susceptible to hydrolysis. Strict adherence to storage temperatures and solvent anhydrous conditions is critical for reproducibility.

| Property | Specification |

| Compound Name | 3-Feruloyl-1-Sinapoyl sucrose |

| Synonyms | Compound 1 (Polygala), 3-O-Feruloyl-1-O-sinapoyl sucrose |

| CAS Number | 98942-06-4 |

| Molecular Formula | C₃₃H₄₀O₁₈ |

| Molecular Weight | 724.66 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL); sparingly soluble in water. |

Stock Solution Protocol

-

Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a 50 mM master stock to minimize DMSO volume in final culture (<0.1%).

-

Calculation: Dissolve 1 mg of FSS in 27.6 µL of DMSO.

-

-

Storage: Aliquot into light-protected (amber) tubes. Store at -20°C (up to 3 months) or -80°C (up to 1 year). Avoid repeated freeze-thaw cycles.

Cell Model Selection

| Cell Line | Origin | Rationale for Use with FSS |

| SH-SY5Y | Human Neuroblastoma | Standard model for neurodegenerative disease (AD/PD). Expresses human isoforms of TrkB and BDNF. |

| PC12 | Rat Pheochromocytoma | Classic model for neurosecretion and neurite outgrowth. Must be differentiated with NGF (50 ng/mL) for 5-7 days to acquire neuronal phenotype before FSS treatment. |

Experimental Protocols

Protocol A: Determination of Non-Toxic Dose Range (Viability Screening)

Before assessing neuroprotection, the Maximum Tolerated Dose (MTD) must be established. PPSEs can exhibit cytotoxicity at high concentrations (e.g., against MCF7 cells), so verifying neuronal safety is mandatory.

Methodology:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Replace medium with fresh medium containing FSS at increasing concentrations: 0, 1, 5, 10, 20, 50, and 100 µM .

-

Vehicle Control: Medium + 0.1% DMSO.[1]

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Readout: Perform CCK-8 or MTT assay.

-

Acceptance Criteria: Any dose resulting in <90% viability compared to control is considered cytotoxic and excluded from neuroprotection assays.

-

Protocol B: Neuroprotection Against Oxidative Stress (H₂O₂ Rescue)

This assay measures the ability of FSS to rescue neurons from oxidative insults, a primary mechanism of its antidepressant and anti-neurodegenerative action.

Workflow Diagram:

Figure 1: Step-by-step workflow for the neuroprotection rescue assay.

Detailed Steps:

-

Seeding: Plate cells (

/well) and allow adhesion (24h). -

Pre-treatment (Priming):

-

Insult Induction:

-

Without removing the FSS medium, add H₂O₂ to a final concentration of 100–300 µM (titrate this beforehand to achieve ~40-50% cell death in vehicle controls).

-

Alternatively, use L-Glutamate (5-10 mM) for excitotoxicity models.

-

-

Co-Incubation: Incubate for an additional 24 hours .

-

Quantification: Assess cell viability via CCK-8.

-

Calculation: % Protection =

-

Mechanistic Validation: The CREB/BDNF Pathway[5]

3-Feruloyl-1-Sinapoyl sucrose, like its analog DISS, is hypothesized to exert neurotrophic effects via the phosphorylation of CREB and subsequent upregulation of BDNF.

Target Pathway Visualization:

Figure 2: Proposed signaling mechanism. FSS promotes neuronal survival by upregulating BDNF via the ERK/CREB axis.

Western Blot Protocol:

-

Treatment: Treat SH-SY5Y cells with FSS (10 µM) for 15, 30, and 60 minutes (for p-CREB/p-ERK) or 24 hours (for BDNF/Bax/Bcl-2).

-

Lysis: Use RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate/NaF).

-

Targets:

-

p-CREB (Ser133): Expect upregulation within 30 mins.

-

BDNF: Expect upregulation at 24h.

-

Bax/Bcl-2 Ratio: Expect downregulation (shift toward survival) in stress models.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation in Medium | FSS concentration too high or cold medium used. | Warm medium to 37°C before adding stock. Do not exceed 100 µM. |

| No Protection Observed | Insult (H₂O₂) too severe (>80% death). | Titrate H₂O₂ to achieve 40-50% viability in controls. Protection is subtle in catastrophic failure models. |

| High Variability | Inconsistent cell density. | Use automated cell counters. PPSE effects are density-dependent; avoid over-confluence (>80%). |

References

-

Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Phytomedicine, 21(10), 1228-1235.

-

Wang, Y., et al. (2023).[2] 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice.[5] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 325(5), R571-R581.

-

Yuan, H., et al. (2022). 3,6'-disinapoyl sucrose attenuates Aβ1-42-induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy.[6] Journal of Pharmacy and Pharmacology, 74(4), 547-557.

-

Hamburger, M., et al. (1984). Hydroxycinnamic acid esters from Polygala chamaebuxus.[7] Planta Medica, 50(6), 529-530. (Foundational isolation paper).

Sources

- 1. researchgate.net [researchgate.net]

- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 3. accegen.com [accegen.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,6'-disinapoyl sucrose attenuates Aβ1-42 - induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction Yield of 3-Feruloyl-1-Sinapoyl Sucrose

Welcome to the technical support center dedicated to enhancing the extraction and purification of 3-Feruloyl-1-Sinapoyl sucrose. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising phenylpropanoid sucrose ester, primarily sourced from plants like Polygala tenuifolia.[1][2][3] The extraction of such molecules presents unique challenges due to their complex structure, including ester linkages susceptible to hydrolysis.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your workflow, and significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is 3-Feruloyl-1-Sinapoyl sucrose and what makes its extraction challenging?

A1: 3-Feruloyl-1-Sinapoyl sucrose is a complex oligosaccharide ester found in medicinal plants, notably Polygala tenuifolia.[1][2] Its structure consists of a sucrose core esterified with both a ferulic acid and a sinapic acid moiety. The primary challenges in its extraction lie in its moderate polarity and the inherent instability of its ester bonds, which are susceptible to cleavage (hydrolysis) under harsh pH, temperature, or enzymatic conditions. This requires a carefully optimized workflow to balance extraction efficiency with compound stability.

Q2: What are the most effective starting materials and solvents for initial extraction?

A2: The roots of Polygala tenuifolia are a well-documented source of this compound.[4][5] The most effective solvents are typically hydroalcoholic mixtures. A solution of 60-80% methanol or ethanol in water generally provides the optimal polarity to solubilize the target molecule while minimizing the co-extraction of unwanted compounds like lipids (at lower alcohol concentrations) or pure sugars (at higher water concentrations).[5]

Q3: What are the most critical factors that influence the final extraction yield?

A3: The final yield is a multifactorial outcome. The most critical parameters to control are:

-

Solvent Composition: The polarity must be matched to the target molecule.

-

Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of the ester linkages.

-

pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the feruloyl and sinapoyl esters, breaking down the molecule. Maintaining a near-neutral pH is crucial.

-

Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged exposure can increase degradation.

-

Plant Material Particle Size: Finer grinding increases the surface area for extraction but can also lead to filter clogging and the release of degradative enzymes.

Q4: How can I minimize compound degradation during the process?

A4: Minimizing degradation is paramount. Key strategies include:

-

Temperature Control: Perform extractions at moderate temperatures (e.g., 40-50°C) and evaporate solvents under reduced pressure at low temperatures.[6][7]

-

pH Management: Use buffered solutions or ensure solvents are pH-neutral. Avoid strong acids or bases during all steps.

-

Enzyme Deactivation: Consider a brief blanching step of the raw plant material with hot solvent vapor or immediate extraction after grinding to denature native enzymes like esterases that could cleave the ester bonds.

-

Light and Oxygen Exclusion: Store extracts and purified fractions under an inert atmosphere (like nitrogen or argon) and in amber-colored vials to prevent photo-oxidation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your extraction and purification workflow.

Problem 1: Low Yield of Target Compound in the Crude Extract

You've completed the initial solvent extraction, but HPLC analysis shows a very low concentration of 3-Feruloyl-1-Sinapoyl sucrose.

-

Possible Cause A: Inefficient Extraction Due to Solvent Mismatch. The solvent system may not be optimal for solubilizing the compound from the plant matrix.

-

Solution: Optimize the solvent system. A gradient of methanol/water or ethanol/water is a good starting point. Based on studies on active components from Polygala tenuifolia, an ethanol concentration around 67% has been shown to be effective.[6] Perform small-scale pilot extractions with varying solvent ratios (e.g., 50%, 70%, 90% alcohol) to determine the ideal system for your specific biomass.

-

| Solvent System | Polarity Index | Suitability for Phenylpropanoid Sucrose Esters |

| Water | 10.2 | High; extracts many polar impurities (sugars, saponins). |

| 70% Methanol/Water | ~8.2 | Excellent; balances polarity for target molecule solubility.[5] |

| 70% Ethanol/Water | ~7.5 | Excellent; a less toxic alternative to methanol with similar efficacy.[6] |

| Acetone | 5.1 | Moderate; can be used but may extract different impurity profiles. |

| Ethyl Acetate | 4.4 | Low; generally used for liquid-liquid partitioning, not primary extraction. |

-

Possible Cause B: Inadequate Physical Disruption of Plant Material. The solvent cannot efficiently penetrate the cellular structures to access the compound.

-

Solution: Employ physical enhancement techniques. Ultrasonic-Assisted Extraction (UAE) is highly effective as it uses acoustic cavitation to disrupt cell walls, increasing solvent penetration and significantly reducing extraction time and temperature.[6] An extraction time of around 90 minutes at 48°C with a liquid-solid ratio of 40 mL/g has been identified as optimal for related compounds.[6]

-

Problem 2: Significant Compound Loss During Chromatographic Purification

Your crude extract shows a promising concentration, but the yield drops dramatically after column chromatography.

-

Possible Cause A: Irreversible Adsorption onto the Stationary Phase. The compound may be binding too strongly to the silica or other media.

-

Solution: Choose the appropriate chromatography media. For initial cleanup, macroporous resins (like Diaion HP-20) are excellent for enriching the target compound from highly polar impurities.[5] For high-resolution purification, reversed-phase C18 silica is the standard choice. Avoid normal-phase silica gel if possible, as the free silanol groups can be acidic and may cause degradation or irreversible binding.

-

-

Possible Cause B: Degradation on the Column. The pH of the mobile phase or the inherent properties of the stationary phase are causing the compound to hydrolyze.

-

Solution: Buffer the mobile phase to a neutral pH (~6.5-7.0). A common mobile phase for separating similar compounds is a gradient of methanol and water.[4][7] Adding a small amount of a weak buffer can protect the compound during its transit through the column. Always run a small analytical column first to test for compound stability before committing large quantities to a preparative column.

-

Workflow Diagram: From Raw Material to Purified Compound

Caption: A generalized workflow for the extraction and purification of 3-Feruloyl-1-Sinapoyl sucrose.

Detailed Experimental Protocol: Optimized UAE & Purification

This protocol provides a robust starting point for maximizing yield. It is essential to validate and optimize these parameters for your specific equipment and biomass.

Part 1: Ultrasonic-Assisted Extraction (UAE)

-

Preparation: Grind dried Polygala tenuifolia roots to a consistent particle size (e.g., 40-60 mesh). Dry the powder in a vacuum oven at 40°C for 24 hours to remove residual moisture.

-

Extraction:

-

Recovery:

-

After extraction, immediately filter the mixture through a Büchner funnel to separate the biomass.

-

Wash the collected plant material twice with 200 mL of 70% ethanol to recover any remaining extract.

-

Combine all filtrates and centrifuge at 4000 rpm for 15 minutes to remove fine particulates.

-

-

Concentration:

-

Transfer the supernatant to a rotary evaporator.

-

Concentrate the extract under reduced pressure, ensuring the water bath temperature does not exceed 40°C to prevent thermal degradation.

-

Continue until all ethanol is removed and a thick aqueous concentrate remains. Lyophilize to obtain the final crude extract powder.

-

Part 2: Two-Step Chromatographic Purification

-

Initial Cleanup (Macroporous Resin):

-

Dissolve 10 g of the lyophilized crude extract in 100 mL of deionized water.

-

Load the solution onto a pre-conditioned Diaion HP-20 column (or equivalent).

-

Wash the column with 3-5 column volumes (CV) of deionized water to elute highly polar impurities like sugars.

-

Begin a stepwise gradient elution with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).[5]

-

Collect fractions and analyze each by TLC or analytical HPLC to identify those containing the target compound.

-

Pool the positive fractions and evaporate the solvent under vacuum.

-

-

High-Resolution Purification (Preparative HPLC):

-

Dissolve the enriched fraction from the previous step in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

-

Purify the compound using a preparative RP-C18 column.

-

Mobile Phase: A: Deionized water (pH adjusted to 7.0); B: Methanol.

-

Gradient: Start with a shallow gradient (e.g., 10-40% B over 30 minutes), then increase the slope to elute the target compound. The exact gradient must be optimized based on analytical-scale runs.

-

Monitor the elution at a relevant wavelength (e.g., 310-326 nm, characteristic of hydroxycinnamic acids).[8][9]

-

Collect the peak corresponding to 3-Feruloyl-1-Sinapoyl sucrose, concentrate under vacuum, and lyophilize to yield the final pure product.

-

Logical Diagram: Key Factors Influencing Yield

Caption: Interrelationship of key experimental parameters and their positive (+) or negative (-) impact on the final yield.

References

- Taniguchi, H., & Kobayashi-Uehara, A. (2002). Feruloyl Esterases from Suspension-cultured Rice Cells. Plant and Cell Physiology.

-

Li, W., et al. (2023). Improving the Yield of Feruloyl Oligosaccharides from Rice Bran through Enzymatic Extrusion and Its Mechanism. MDPI. [Link]

-

Li, W., et al. (2023). Improving the Yield of Feruloyl Oligosaccharides from Rice Bran through Enzymatic Extrusion and Its Mechanism. ResearchGate. [Link]

-

Wang, Y., et al. (2022). 3,6'-disinapoyl sucrose attenuates Aβ1-42- induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy. National Institutes of Health (NIH). [Link]

-

PubChem. (n.d.). 3',6-Disinapoylsucrose. National Institutes of Health (NIH). [Link]

-

Sammut Bartolo, N., Serracino-Inglott, A., & Azzopardi, L. M. (n.d.). Improvement in yield in the production of slow release oral dosage forms. University of Malta. [Link]

-

Wang, Y., et al. (2022). Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine. MDPI. [Link]

-

Slámová, K., et al. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). Chemical structures of compounds 1–9: 6,3′-disinapoyl-sucrose (1),... ResearchGate. [Link]

-

Thoms, F., et al. (2021). Enzymatic hydrolysis of kaempferol 3‐O‐(2‴‐O‐sinapoyl‐β‐sophoroside), the key bitter compound of rapeseed. Wiley Online Library. [Link]

-

Lee, J. H., et al. (2010). Feruloyl sucrose derivatives from Bistorta manshuriensis. ResearchGate. [Link]

-

Chelladurai, M. J., et al. (2021). Feruloyl Sucrose Esters: Potent and Selective Inhibitors of α-glucosidase and α-amylase. Bentham Science. [Link]

-